7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione
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Overview
Description
The compound 7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic molecule that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. The key steps include:
Formation of the benzoxazole ring: This can be achieved by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.
Attachment of the sulfanyl group: The benzoxazole ring is then functionalized with a sulfanyl group through a nucleophilic substitution reaction.
Formation of the piperazine ring: The piperazine ring is synthesized separately and then attached to the benzoxazole derivative via an alkylation reaction.
Formation of the purine ring: The final step involves the formation of the purine ring system, which is achieved through a series of cyclization and functional group transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione: can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
Sulfoxides and sulfones: from oxidation reactions.
Amines: from reduction reactions.
Substituted aromatic compounds: from substitution reactions.
Scientific Research Applications
7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione: has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as:
Inhibition of enzyme activity: By binding to the active site of enzymes.
Receptor modulation: By acting as an agonist or antagonist at receptor sites.
DNA/RNA interaction: By intercalating into nucleic acids and affecting their function.
Comparison with Similar Compounds
7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione: can be compared with similar compounds such as:
- 2-(1,3-benzoxazol-2-ylsulfanyl)-N,N-dimethylethanamine
- 2-(1,3-benzoxazol-2-ylsulfanyl)-N-cyclopropylacetamide
These compounds share structural similarities but differ in their functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity.
Properties
Molecular Formula |
C27H29N7O4S |
---|---|
Molecular Weight |
547.6 g/mol |
IUPAC Name |
7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C27H29N7O4S/c1-30-23-22(24(35)31(2)27(30)36)34(16-17-39-26-28-20-6-4-5-7-21(20)38-26)25(29-23)33-14-12-32(13-15-33)18-8-10-19(37-3)11-9-18/h4-11H,12-17H2,1-3H3 |
InChI Key |
RFFCQYFJEDFFCA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C4=CC=C(C=C4)OC)CCSC5=NC6=CC=CC=C6O5 |
Origin of Product |
United States |
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